4-(Benzylamino)butan-2-one
Description
Contextual Significance within Aminoketone Chemistry
Aminoketones, particularly β-aminoketones, are a class of organic compounds characterized by a ketone and an amino group separated by a carbon atom. These structures are of paramount importance in organic synthesis, serving as crucial intermediates for the creation of a wide array of more complex molecules, including amino alcohols, peptides, lactams, and various pharmaceutical and natural products. tandfonline.comresearchgate.net The value of β-aminoketones like 4-(Benzylamino)butan-2-one lies in their dual functionality, which allows for diverse chemical transformations.
The presence of both a nucleophilic amino group and an electrophilic keto group within the same molecule provides a rich platform for synthetic modifications. The benzyl (B1604629) group in this compound offers additional dimensions, influencing the compound's reactivity and solubility and providing a site for potential debenzylation reactions to yield primary or secondary amines. researchgate.net This structural combination makes it a valuable precursor in the synthesis of heterocyclic compounds and other biologically relevant scaffolds.
Historical Perspectives on Synthetic Pathways to β-Aminoketones
The primary and most historically significant method for synthesizing β-aminoketones is the Mannich reaction, first discovered in 1912. researchgate.net This reaction is a cornerstone of carbon-carbon bond formation, traditionally involving the aminoalkylation of an acidic proton located alpha to a carbonyl group, using formaldehyde (B43269) and a primary or secondary amine. researchgate.netacs.org In the context of this compound, a classic Mannich-type synthesis would involve a three-component reaction between an enolizable ketone (like acetone), an aldehyde (like formaldehyde), and an amine (benzylamine). chemsrc.com
Over the years, the Mannich reaction has been extensively studied and refined. researchgate.net Historically, the reaction often required harsh conditions and the use of mineral or organic acids as catalysts. tandfonline.com These classical approaches, while foundational, sometimes suffered from drawbacks such as long reaction times and difficulty in product separation. tandfonline.com
Modern advancements have introduced a plethora of new catalytic systems to improve the efficiency and selectivity of β-aminoketone synthesis. These include:
Lewis acid catalysts: Zirconium oxychloride and bismuth triflate have been used to catalyze three-component Mannich reactions, often under solvent-free or aqueous conditions, leading to high yields. organic-chemistry.org
Organocatalysts: Proline and its derivatives, such as pyrrolidine-based organocatalysts, have been developed to achieve enantioselective synthesis of β-aminoketones, a crucial aspect for pharmaceutical applications. ajgreenchem.com
Nanocatalysts: More recently, nanocatalysts like silica-functionalized copper and magnetic iron oxide nanoparticles have been employed to facilitate greener and more efficient reactions with recyclable catalysts. rsc.org
These developments highlight the evolution from classical, often strenuous, reaction conditions to more mild, efficient, and environmentally friendly protocols for accessing β-aminoketones.
Current Research Trajectories and Academic Relevance
This compound continues to be a relevant molecule in academic and industrial research, primarily as a synthetic intermediate. Its utility is demonstrated in various research areas, showcasing its versatility.
One significant application is its use as a precursor for more complex molecular architectures. For instance, it serves as a starting material in the synthesis of substituted N-formamide derivatives, such as N-benzyl-N-(3-oxobutan-2-yl)formamide. scholaris.ca This transformation highlights the reactivity of the secondary amine functionality within the molecule.
Furthermore, derivatives of this compound are instrumental in the synthesis of larger, pharmacologically relevant structures. For example, a related derivative, tert-butyl (2-(benzyl(3-oxobutyl)amino)ethyl)carbamate, is an intermediate in a patented process for preparing Suvorexant, a dual orexin (B13118510) receptor antagonist. google.com This process involves the subsequent transformation of the butanone moiety to form a diazepane ring structure. google.com
The compound and its analogs are also subjects of kinetic studies to better understand the mechanisms of the Mannich reaction. Research investigating the reaction between benzaldehyde (B42025), acetophenone, and aniline (B41778) to form a β-aminoketone has provided insights into the reaction order and the influence of catalysts on the reaction rate. tandfonline.com While not directly involving this compound, these fundamental studies are crucial for optimizing the synthesis of this entire class of compounds.
The physical and chemical properties of this compound and its hydrochloride salt are documented in chemical supplier databases, indicating its availability for research purposes. bldpharm.combldpharm.com Its structural analogs, such as those with different substitution patterns or those where the butanone moiety is modified, are also actively studied for their potential biological activities and as building blocks in asymmetric synthesis.
Table of Physicochemical Properties
| Property | Value |
| Compound Name | This compound |
| CAS Number | 46231-21-4 |
| Molecular Formula | C₁₁H₁₅NO |
| Molecular Weight | 177.24 g/mol |
| Synonyms | N-Benzyl-4-aminobutan-2-one |
This data is compiled from publicly available chemical information sources. chemsrc.combldpharm.com
Table of Synthetic Precursors
| Precursor 1 | Precursor 2 | Precursor 3 | Product |
| Benzylamine (B48309) | Methyl vinyl ketone | - | This compound |
| Benzylamine | Acetone (B3395972) | Formaldehyde | This compound |
This table illustrates common starting materials for the synthesis of the title compound, based on established synthetic routes like the aza-Michael addition and the Mannich reaction. chemsrc.com
Structure
3D Structure
Properties
IUPAC Name |
4-(benzylamino)butan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-10(13)7-8-12-9-11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVAYPVAFQYMYKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCNCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40458283 | |
| Record name | 4-Benzylamino-butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40458283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
46231-21-4 | |
| Record name | 4-Benzylamino-butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40458283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Benzylamino Butan 2 One
Strategic Approaches to Aminoketone Synthesis
The construction of the β-aminoketone framework can be achieved through several key synthetic strategies. These methods offer different advantages in terms of substrate scope, reaction conditions, and stereoselectivity.
Reductive amination is a versatile method for the synthesis of amines, including β-aminoketones. This process involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com For the synthesis of 4-(Benzylamino)butan-2-one, this would typically involve the reaction of a dicarbonyl compound or a keto-aldehyde with benzylamine (B48309), followed by selective reduction.
The direct alkylation of amines with alkyl halides can be difficult to control, often leading to multiple alkylations. masterorganicchemistry.com Reductive amination provides a more controlled alternative. masterorganicchemistry.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being common choices due to their ability to selectively reduce the iminium ion in the presence of the carbonyl group. masterorganicchemistry.com
Recent advancements have focused on the use of more environmentally benign and cost-effective catalysts. For instance, iron-catalyzed reductive amination of ketones and aldehydes using ammonia (B1221849) has been reported, demonstrating a broad substrate scope and good functional group tolerance. sci-hub.sed-nb.info While this specific method focuses on primary amine synthesis, the principles can be adapted for secondary amines like this compound.
A specific example of a related synthesis involves the preparation of tert-butyl (2-(benzyl(3-oxobutyl)amino)ethyl)carbamate, where a reductive amination-like process is a key step. google.com
The aza-Michael addition, which is the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a powerful and atom-economical method for forming the C-N bond in β-aminoketones. rsc.orgmasterorganicchemistry.comnih.gov In the context of this compound, this would involve the reaction of benzylamine with methyl vinyl ketone.
This reaction can be catalyzed by both acids and bases. nih.gov Lewis acids such as cerium(III) chloride heptahydrate (CeCl3·7H2O) and samarium iodide (SmI2) have been employed to facilitate these reactions. rsc.org Solvent-free conditions using acidic alumina (B75360) as a heterogeneous catalyst have also been developed to promote the selective mono-addition of primary amines to Michael acceptors. nih.gov The Michael addition is a thermodynamically controlled process. organic-chemistry.org
The mechanism involves the nucleophilic attack of the amine on the β-carbon of the unsaturated ketone, leading to the formation of an enolate intermediate, which then protonates to yield the final β-aminoketone. masterorganicchemistry.com
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, offer a highly efficient approach to complex molecules like β-aminoketones. nih.govacs.orgacs.orgrasayanjournal.co.in The Mannich reaction is a classic example of a three-component reaction that can be used to synthesize β-aminoketones. rsc.orgrasayanjournal.co.in This reaction typically involves an aldehyde, a primary or secondary amine, and a ketone. rsc.org
For the synthesis of this compound, a Mannich-type reaction could be envisioned. Recent developments in this area include the use of various catalysts to improve efficiency and selectivity. For example, silica (B1680970) nanoparticles have been used as a heterogeneous catalyst under microwave irradiation for the one-pot, three-component Mannich reaction of an enolizable carbonyl compound, an amine, and an aldehyde. rasayanjournal.co.in Another approach utilizes an N-heterocyclic carbene (NHC)-catalyzed three-component reaction of N-aminopyridinium salts, alkenes, and aldehydes under photoinduced conditions to produce β-amino ketones. nih.govacs.orgacs.org This method proceeds through a radical relay process. acs.org
Arylboronic acids have also been reported to catalyze the decarboxylative Mannich reaction of β-ketoacids and enamines, providing β-aminoketones in good yields under mild conditions. bohrium.com
Beyond the primary methods, other synthetic strategies have been developed for β-aminoketones. One novel approach involves a copper-catalyzed electrophilic amination of cyclopropanols. nih.govacs.org This method utilizes an "umpolung" strategy, where the typical nucleophilic character of the amine is reversed. The reaction proceeds through a C-C bond cleavage of the cyclopropanol (B106826) and subsequent Csp3-N bond formation. nih.govacs.org This strategy is notable for its mild reaction conditions and tolerance of a wide range of functional groups. nih.govacs.org
Another route involves the reduction of β-enamino ketones. These precursors can be reduced to the corresponding γ-amino alcohols, which are closely related to β-aminoketones. researchgate.net
Catalytic Systems in the Synthesis of this compound
Catalysis plays a pivotal role in the synthesis of β-aminoketones, enabling reactions to proceed under milder conditions with higher efficiency and selectivity. Both homogeneous and heterogeneous catalytic systems have been explored.
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers several advantages, including high activity and selectivity due to the well-defined nature of the catalytic species. libretexts.org In the synthesis of β-aminoketones, various homogeneous catalysts have been employed.
For instance, copper(I)-based catalysts are used in the electrophilic amination of cyclopropanols, operating through a proposed Cu(I)/Cu(III) catalytic cycle. nih.govacs.org N-heterocyclic carbenes (NHCs) have emerged as powerful organic catalysts for a range of transformations, including the synthesis of β-amino ketones via multi-component reactions. nih.govacs.orgacs.org These reactions often proceed under photoinduced conditions, highlighting the synergy between catalysis and light. nih.govacs.orgacs.org
Lewis acids, such as nickel and zinc triflates, have been shown to be effective homogeneous catalysts for the synthesis of 1,2,4,5-tetrazines from nitriles and hydrazine (B178648), a reaction that shares mechanistic features with some aminoketone syntheses. nih.gov
| Catalytic System | Reaction Type | Precursors | Key Features |
| Copper(I) Salts | Electrophilic Amination | Cyclopropanols, O-benzoyl-N,N-dialkylhydroxylamines | Umpolung strategy, mild conditions, broad functional group tolerance. nih.govacs.org |
| N-Heterocyclic Carbenes (NHCs) | Multi-Component Reaction | N-aminopyridinium salts, alkenes, aldehydes | Photoinduced, radical relay mechanism. nih.govacs.orgacs.org |
| Arylboronic Acids | Decarboxylative Mannich Reaction | β-ketoacids, enamines | Mild conditions, CO2 as the only byproduct. bohrium.com |
Heterogeneous Catalysis Methodologies
Heterogeneous catalysis offers a robust and industrially scalable method for chemical synthesis, characterized by the use of a catalyst in a different phase from the reactants. For the synthesis of compounds structurally related to this compound, such as other phenylbutanones or benzylamino derivatives, heterogeneous catalysts are frequently employed, primarily in hydrogenation reactions.
Palladium on carbon (Pd/C) stands out as a common and effective heterogeneous catalyst for these transformations. For instance, the synthesis of 4-(3-aminophenyl)butan-2-one (B8761443) is achieved through the hydrogenation of (E)-4-(3-nitrophenyl)but-3-en-2-one using a Pd/C catalyst under hydrogen pressure. Similarly, the selective hydrogenation of α,β-unsaturated ketones, like benzylidene acetone (B3395972), over a Pd/C catalyst yields the corresponding saturated ketone, in this case, 4-phenylbutan-2-one (benzylacetone), which is a direct precursor for the target molecule via reductive amination. researchgate.net
Another relevant example is the synthesis of the corresponding alcohol, (S)-(+)-2-(N-benzylamino)butan-1-ol, via the catalytic hydrogenation of its Schiff base over 10% Pd/C. This process demonstrates high conversion and purity under mild conditions of room temperature and atmospheric pressure. researchgate.net
Beyond noble metal catalysts, solid acid catalysts like acid-activated Montmorillonite clay have been successfully used in Friedel-Crafts alkylation to produce related ketone structures, such as 4-(4-hydroxyphenyl)butan-2-one. google.com These materials are valued for being inexpensive, reusable, and environmentally friendly. google.com
Table 1: Examples of Heterogeneous Catalysis for Related Compounds
| Catalyst | Reactants | Product | Conditions | Yield | Selectivity | Reference |
|---|---|---|---|---|---|---|
| Pd/C | (E)-4-(3-nitrophenyl)but-3-en-2-one, H₂ | 4-(3-aminophenyl)butan-2-one | 40 psi H₂, EtOAc | 94% | - | |
| 10% Pd/C | Benzylidene acetone, H₂ | 4-Phenylbutan-2-one | Ambient temp., pressure | - | 98.5% | researchgate.net |
| 10% Pd/C (Selcat Q) | Schiff base of (S)-2-aminobutan-1-ol and benzaldehyde (B42025) | (S)-(+)-2-(N-benzylamino)butan-1-ol | Room temp., atm. pressure, Toluene (B28343) | 93% | 90% | researchgate.net |
Organocatalytic Applications
Organocatalysis utilizes small, chiral organic molecules to catalyze chemical transformations, offering a powerful alternative to metal-based catalysts, particularly for asymmetric synthesis. While specific literature detailing the organocatalytic synthesis of this compound is not widespread, the principles of organocatalysis can be readily applied to its formation.
A primary route would be the asymmetric reductive amination of 4-phenylbutan-2-one (benzylacetone) with benzylamine. This transformation can be catalyzed by chiral Brønsted acids, such as chiral phosphoric acids (CPAs), which activate the imine intermediate formed in situ for enantioselective reduction by a hydride source like Hantzsch ester.
Alternatively, an organocatalytic aza-Michael addition of benzylamine to an α,β-unsaturated ketone like methyl vinyl ketone represents another viable pathway. Chiral organocatalysts, including proline and its derivatives or chiral bifunctional thiourea (B124793) catalysts, are known to effectively promote such conjugate additions. jetir.org These catalysts activate the reactants through the formation of enamine or by hydrogen-bonding interactions, facilitating a highly stereocontrolled C-N bond formation. The resulting Michael adduct can then be further processed if necessary. The combination of a quinoline (B57606) organocatalyst with a co-catalyst has been shown to afford enantiomerically enriched piperidines through intramolecular aza-Michael reactions, highlighting the potential of this strategy. mdpi.com
Biocatalytic Strategies
Biocatalysis leverages enzymes for chemical synthesis, providing exceptional selectivity under mild, environmentally benign conditions. For the synthesis of chiral amines and related ketones, transaminases and lipases are particularly prominent.
Lipases: Candida antarctica lipase (B570770) B (CalB) has demonstrated notable catalytic promiscuity, effectively catalyzing aza-Michael additions. mdpi.comnih.gov In studies on the reaction between benzylamine and methyl crotonate, CalB was found to catalyze not only the expected aminolysis but also the aza-Michael addition to form the β-amino ester intermediate. mdpi.com This highlights the potential for using CalB to catalyze the addition of benzylamine to methyl vinyl ketone to produce this compound. The process can be highly chemo- and enantioselective, often influenced by the reaction medium. nih.govdntb.gov.ua
Transaminases (TAs): Asymmetric transamination is a powerful biocatalytic tool for producing chiral amines from prochiral ketones. A biocatalytic transamination process has been disclosed for the synthesis of a structurally related intermediate, 4-[(2-Amino-ethyl)-(5-chlorobenzoxazol-2-yl)amino]butan-2-one, demonstrating the industrial relevance of this technology for producing complex butan-2-one derivatives. google.com This strategy would involve the reaction of this compound with an amino donor, catalyzed by a specific transaminase to yield a chiral amine, or conversely, the reaction of a diketone precursor with benzylamine catalyzed by a TA.
Table 2: Biocatalytic Approaches for Related Syntheses
| Enzyme | Reaction Type | Reactants | Key Intermediate/Product | Key Finding | Reference |
|---|---|---|---|---|---|
| Candida antarctica Lipase B (CalB) | aza-Michael Addition & Aminolysis | Benzylamine, Methyl Crotonate | (R)-(−)-N-benzyl-3-(benzylamino)butanamide | Enzyme catalyzes both aza-Michael addition and subsequent kinetic resolution. nih.gov | mdpi.comnih.gov |
Optimization of Reaction Conditions and Yield Enhancement
The efficiency and selectivity of the synthesis of this compound are critically dependent on the optimization of reaction parameters.
Solvent Effects and Reaction Media Influence
The choice of solvent is a powerful tool for controlling reaction outcomes. In biocatalytic reactions, "solvent engineering" can direct the chemoselectivity of an enzymatic process. For the CalB-catalyzed reaction of benzylamine and methyl crotonate, the choice of solvent dramatically alters the product distribution. In a non-polar solvent like n-hexane, the reaction favors the formation of the double-addition product, while in a more polar solvent like 2-methyl-2-butanol (B152257) (2M2B), the aminolysis product is favored, and the synthesis of the Michael adduct is unfavorable. mdpi.comnih.gov
In heterogeneous catalytic hydrogenations, the solvent also plays a crucial role. For the hydrogenation of a Schiff base to (S)-(+)-2-(N-benzylamino)butan-1-ol, toluene and tetrahydrofuran (B95107) provided the product with adequate purity (>95%) and high initial reaction rates. researchgate.netresearchgate.net In contrast, using hexane (B92381) led to the product precipitating out of the reaction mixture, which, after separation and redissolving, resulted in an exceptionally pure product (99.5%). researchgate.netresearchgate.net Dichloromethane and ethyl acetate (B1210297) were also effective, though the former has environmental drawbacks. researchgate.net
Table 3: Influence of Solvent on Reaction Outcomes
| Reaction Type | Catalyst | Solvent | Observation | Reference |
|---|---|---|---|---|
| Lipase-catalyzed aza-Michael addition | CalB | n-Hexane | Favors double addition and chemical synthesis pathway. | mdpi.com |
| Lipase-catalyzed aminolysis | CalB | 2-Methyl-2-butanol (2M2B) | Favors aminolysis product; aza-Michael addition is unfavorable. | mdpi.com |
| Catalytic Hydrogenation | 10% Pd/C | Toluene | High reaction rate, product purity >95%. | researchgate.netresearchgate.net |
Temperature and Pressure Optimization
Temperature and pressure are fundamental parameters for optimizing reaction kinetics and selectivity. For heterogeneous catalytic reactions, these conditions can vary widely. The hydrogenation of a nitro-group to form an aminophenylbutan-2-one derivative proceeds effectively at 40 psi of hydrogen pressure. Friedel-Crafts alkylations using solid acid catalysts may require significantly higher temperatures (100–150 °C) and pressures (1–15 bar) to achieve good conversion. google.com Conversely, many hydrogenations over Pd/C, such as the reduction of a Schiff base, can be run efficiently under mild conditions, specifically at ambient temperature and atmospheric pressure, which simplifies the experimental setup. researchgate.net For other processes, the temperature can range from as low as -20°C to as high as 150°C, depending on the specific transformation and solvent used. google.com
Reagent Stoichiometry and Purity Considerations
The precise control of reagent stoichiometry is essential for maximizing the yield of the desired product and minimizing the formation of byproducts. In multi-component reactions, the molar ratios of the reactants are carefully adjusted. For example, in some protocols, a slight excess of the amine component (1.2 equivalents) is used to ensure the complete conversion of the limiting reagent. d-nb.info
In catalytic reactions, the catalyst loading is another critical factor. In the hydrogenation of a Schiff base using 10% Pd/C, it was found that a catalyst/substrate ratio of 0.02 was sufficient to achieve complete conversion and high isolated yield (93%). researchgate.net Increasing the catalyst loading did not significantly improve the outcome and could lead to mass transport limitations, where the reaction rate becomes limited by the diffusion of reactants to the catalyst surface rather than the intrinsic catalytic activity. researchgate.net The purity of starting materials is also paramount, as impurities can poison catalysts or lead to unwanted side reactions, ultimately lowering the yield and complicating the purification of the final product.
Scale-Up Considerations for Laboratory to Preparative Synthesis
Transitioning the synthesis of this compound from a laboratory setting to a preparative or industrial scale necessitates careful consideration of several critical factors to ensure efficiency, safety, and reproducibility. While detailed large-scale production data for this compound is not extensively published, insights can be drawn from related synthetic processes and general principles of chemical engineering. The primary synthetic route at the lab scale often involves the conjugate addition of benzylamine to methyl vinyl ketone.
Key considerations for the scale-up of this synthesis include reaction conditions, solvent selection, temperature control, and purification methods. A patent for a related compound, suvorexant, describes a process where a similar amine is reacted with methyl vinyl ketone in dimethylformamide (DMF). google.com In this instance, the reaction mixture was cooled to 0-5°C before the slow addition of methyl vinyl ketone. google.com This highlights the importance of temperature control on a larger scale to manage the exothermic nature of the Michael addition and prevent side reactions.
Reaction Parameters for Synthesis Involving Michael Addition
| Parameter | Laboratory Scale (mmol) | Preparative Scale (moles) | Considerations for Scale-Up |
|---|---|---|---|
| Reactant Addition | Rapid addition | Slow, controlled addition | To manage heat evolution and maintain optimal reaction temperature. |
| Temperature | Often room temperature or ice bath | Precise temperature control (e.g., 0-5°C) using reactor cooling systems | Crucial for minimizing byproduct formation and ensuring consistent product quality. google.com |
| Solvent Volume | High dilution | Optimized for solubility, reaction rate, and ease of workup | Solvent recovery and recycling become important economic factors. |
| Mixing | Magnetic stirring | Mechanical overhead stirring | To ensure homogeneity in a larger reaction volume. |
Furthermore, the choice of solvent is critical. While DMF is a common solvent for this type of reaction due to its high polarity and boiling point, its removal on a large scale can be challenging and requires high-vacuum distillation. google.com Alternative solvents with lower boiling points might be explored for easier work-up and reduced energy consumption during solvent stripping.
Purification is another significant hurdle in scaling up. Laboratory-scale purifications often rely on column chromatography, which is generally not feasible for large quantities. scholaris.ca For the synthesis of N-benzyl-N-(3-oxobutan-2-yl)formamide, a derivative of this compound, column chromatography was used for purification on a millimolar scale. scholaris.ca For preparative synthesis, alternative purification methods such as crystallization or distillation are preferred. The hydrochloride salt of this compound is commercially available, suggesting that salt formation and subsequent crystallization could be a viable method for purification on a larger scale. sigmaaldrich.comsigmaaldrich.com
Drying of the final product is also a key step that requires different techniques at a larger scale. While small-scale syntheses might use a rotary evaporator followed by high vacuum, industrial processes may employ tray dryers or agitated filter dryers. google.com The drying temperature and pressure must be carefully controlled to prevent product degradation. google.com
Chemical Reactivity and Mechanistic Investigations of 4 Benzylamino Butan 2 One
Reactions Involving the Amine Functional Group
The secondary amine in 4-(benzylamino)butan-2-one is a key site for various chemical modifications, including the formation of new carbon-nitrogen and nitrogen-heteroatom bonds.
Acylation and Alkylation Reactions
The nitrogen atom of the secondary amine in this compound can readily undergo acylation and alkylation reactions.
Acylation: This reaction involves the introduction of an acyl group (R-C=O) to the nitrogen atom, typically by reacting the amine with an acylating agent such as an acyl chloride or anhydride. For instance, the reaction of N-benzyl-N-(3-oxobutan-2-yl)formamide can be synthesized from 3-(benzylamino)butan-2-one. scholaris.ca This process introduces a formyl group onto the nitrogen atom. scholaris.ca
Alkylation: Alkylation involves the introduction of an alkyl group to the nitrogen atom. This can be achieved by reacting this compound with an alkyl halide. The nitrogen acts as a nucleophile, displacing the halide and forming a new carbon-nitrogen bond. Selective N-alkylation of primary amines can be achieved using a competitive deprotonation/protonation strategy with alkyl bromides. rsc.org For example, N-benzylbutan-1-amine can be synthesized through this method. rsc.org Reductive alkylation is another important method, where a carbonyl compound is reacted with an amine in the presence of a reducing agent. For instance, 4-(3,4-methylenedioxyphenyl)-butan-2-one can be reductively alkylated with benzylamine (B48309) to form 1-(3,4-methylenedioxyphenyl)-3-(N-benzylamino)butane. google.com
| Reactant | Reagent | Product | Reaction Type |
| 3-(Benzylamino)butan-2-one | Formic Acid | N-Benzyl-N-(3-oxobutan-2-yl)formamide | Acylation |
| Primary Amine | Alkyl Bromide | N-Alkyl Amine | Alkylation |
| 4-(3,4-Methylenedioxyphenyl)-butan-2-one | Benzylamine, Reducing Agent | 1-(3,4-Methylenedioxyphenyl)-3-(N-benzylamino)butane | Reductive Alkylation |
Condensation Reactions with Carbonyl Compounds
The secondary amine of this compound can participate in condensation reactions with carbonyl compounds like aldehydes and ketones. savemyexams.comlibretexts.org These reactions typically result in the formation of an iminium ion intermediate, which can then undergo further reactions.
A notable example is the Claisen-Schmidt condensation, which occurs between an aldehyde or ketone with an aromatic carbonyl compound that lacks an α-hydrogen. masterorganicchemistry.com The reaction of benzaldehyde (B42025) and acetone (B3395972) in the presence of a base like sodium hydroxide (B78521) is a classic example of a condensation reaction. iitk.ac.in
| Reactant 1 | Reactant 2 | Product Type | Reaction Name |
| Aldehyde/Ketone | Aromatic Carbonyl (no α-H) | β-Hydroxy Carbonyl | Claisen-Schmidt Condensation |
| Benzaldehyde | Acetone | 4-Hydroxy-4-phenyl-2-butanone | Aldol (B89426) Condensation |
Cyclization Reactions Leading to Nitrogen Heterocycles
The bifunctional nature of this compound makes it a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds. mdpi.commdpi.com These intramolecular reactions involve both the amine and ketone functionalities, leading to the formation of cyclic structures.
For instance, intramolecular cyclization of a molecule containing both an amine and a suitable electrophile can lead to the formation of nitrogen heterocycles. collectionscanada.gc.ca The specific type of heterocycle formed depends on the reaction conditions and the structure of any additional reactants. For example, substituted piperidines can be synthesized through the oxidative amination of non-activated alkenes catalyzed by a gold(I) complex. mdpi.com
Oxidative Transformations of the Secondary Amine
The secondary amine group in this compound can undergo oxidation. google.com The specific products of such a reaction depend on the oxidizing agent used and the reaction conditions. For example, the oxidation of benzylamines can lead to the formation of N-(benzylidene)benzylamines, a type of imine, particularly when catalyzed by certain metal complexes in the presence of molecular oxygen. researchgate.net
Reactions Involving the Ketone Functional Group
The carbonyl group of the ketone in this compound is electrophilic and susceptible to attack by nucleophiles.
Nucleophilic Addition Reactions at the Carbonyl Center
The carbonyl carbon of this compound is electrophilic due to the polarization of the carbon-oxygen double bond, making it a target for nucleophilic attack. savemyexams.commasterorganicchemistry.comncert.nic.in This leads to nucleophilic addition reactions, where the nucleophile adds to the carbonyl carbon, and the pi bond of the carbonyl group is broken, resulting in a tetrahedral intermediate. ncert.nic.in
A common example of nucleophilic addition is the reaction with hydrogen cyanide (HCN) to form a cyanohydrin. ncert.nic.in The cyanide ion (CN⁻) acts as the nucleophile, attacking the carbonyl carbon. savemyexams.com This reaction is often catalyzed by a base. ncert.nic.in
Another important reaction is the addition of ammonia (B1221849) derivatives (H₂N-Z) to the carbonyl group, which is a reversible and acid-catalyzed process. geeksforgeeks.org This initially forms an addition product that can then lose a water molecule to form an imine. geeksforgeeks.org
The reactivity of the carbonyl group can be influenced by steric and electronic factors. Aldehydes are generally more reactive than ketones in nucleophilic addition reactions. ncert.nic.in
| Nucleophile | Product Type | Key Features |
| Cyanide ion (CN⁻) | Cyanohydrin | Base-catalyzed, forms a new C-C bond |
| Ammonia derivatives (H₂N-Z) | Imine | Acid-catalyzed, reversible, involves dehydration |
Enolization and Related Transformations
Keto-enol tautomerism is a fundamental process for carbonyl compounds, and in this compound, this equilibrium is influenced by the presence of the benzylamino group. The formation of the enol tautomer is a critical step for reactions occurring at the α-carbon. This process can be catalyzed by both acids and bases. libretexts.org
Under acidic conditions, protonation of the carbonyl oxygen increases the acidity of the α-hydrogens, facilitating their removal to form the enol. Conversely, a base can directly deprotonate the α-carbon to form an enolate, which is the conjugate base of the enol. libretexts.org
A significant feature in β-aminoketones is the potential for intramolecular catalysis. Studies on analogous compounds, such as β-piperidinopropiophenone, have shown that the rate of ionization is significantly enhanced in the protonated form of the aminoketone. This suggests that for this compound, protonation of the benzylamino group would create a cationic species, leading to a substantial rate enhancement for enolization. This effect is attributed to the electrostatic stabilization of the negative charge that develops on the carbonyl oxygen in the transition state. rsc.org Furthermore, the formation of a stable six-membered ring through intramolecular hydrogen bonding between the amine and the enol's hydroxyl group can further stabilize the enol tautomer. masterorganicchemistry.com
The enol or enolate intermediate of this compound is a key nucleophile in reactions such as aldol condensations and alkylations at the α-carbon. The efficiency of these reactions is often dependent on the controlled generation of this reactive intermediate.
Reduction of the Ketone Moiety
The ketone functional group in this compound can be selectively reduced to a secondary alcohol, yielding 4-(benzylamino)butan-2-ol. This transformation is commonly achieved using hydride reducing agents.
Selective reduction of β-aminoketones can be accomplished using sodium borohydride (B1222165) (NaBH₄), often in the presence of a base like potassium carbonate, to yield the corresponding γ-amino alcohols. rsc.orgwindows.netresearchgate.net The reaction of related β-enamino ketones with NaBH₄ in glacial acetic acid has been shown to produce γ-amino alcohols with a notable preference for the syn diastereomer. scielo.br This diastereoselectivity is an important consideration when the α-carbon is also a stereocenter.
More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be employed for this reduction. For instance, the reduction of related tertiary amides to β-amino alcohols has been achieved using LiAlH₄ after an initial oxidation step. nih.gov Catalytic hydrogenation is another viable method. While this technique can reduce the ketone, it may also lead to debenzylation (cleavage of the benzyl (B1604629) group from the nitrogen atom), particularly with catalysts like palladium on carbon (Pd/C). researchgate.net The choice of reducing agent and reaction conditions is therefore crucial for achieving the desired outcome.
| Reducing Agent | Conditions | Product | Diastereoselectivity | Reference |
| Sodium Borohydride (NaBH₄) | with K₂CO₃ | 4-(Benzylamino)butan-2-ol | Not specified | rsc.orgwindows.net |
| Sodium Borohydride (NaBH₄) | in Acetic Acid | 4-(Benzylamino)butan-2-ol | Prefers syn isomer | scielo.br |
| Lithium Aluminum Hydride (LiAlH₄) | THF | 4-(Benzylamino)butan-2-ol | Not specified | nih.gov |
| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Various solvents | 4-(Benzylamino)butan-2-ol | Not specified | researchgate.net |
Reactions with Nitrogen-Containing Nucleophiles
The carbonyl group of this compound is susceptible to nucleophilic attack by nitrogen-containing reagents, such as hydroxylamine (B1172632) and hydrazine (B178648) derivatives. These reactions typically result in the formation of C=N double bonds, yielding imine-type products. rsc.orgorganic-chemistry.org
The reaction with hydroxylamine hydrochloride, often catalyzed by a weak base like pyridine, proceeds via nucleophilic addition of the hydroxylamine to the carbonyl carbon, followed by dehydration to form an oxime. rsc.org Similarly, reaction with hydrazine or substituted hydrazines would lead to the formation of the corresponding hydrazone.
The general mechanism involves the initial formation of a tetrahedral intermediate (a hemiaminal), which then eliminates a molecule of water to form the stable C=N bond. The pH of the reaction is a critical parameter; it must be acidic enough to protonate the hydroxyl group of the hemiaminal to facilitate its departure as water, but not so acidic that it fully protonates the nitrogen nucleophile, rendering it non-nucleophilic. organic-chemistry.org
Interplay of Functional Groups and Remote Effects on Reactivity
The chemical behavior of this compound is not merely the sum of its individual functional groups but is profoundly influenced by their interaction. The proximity of the benzylamino group to the ketone moiety gives rise to several important effects.
Intramolecular Hydrogen Bonding: The secondary amine can form an intramolecular hydrogen bond with the carbonyl oxygen. This interaction can influence the conformation of the molecule and the reactivity of the ketone by affecting its electrophilicity. This hydrogen bond is particularly significant in the enol tautomer, where it can form a stable six-membered ring, thereby increasing the enol concentration at equilibrium. masterorganicchemistry.comfiveable.me
Intramolecular Catalysis: As discussed in the enolization section, the amino group, particularly in its protonated form, can act as an intramolecular catalyst, accelerating reactions at the carbonyl group or the α-carbon. rsc.org
Electronic Effects: The electron-donating nature of the nitrogen atom can influence the electronic environment of the ketone group. This electronic interplay affects the susceptibility of the carbonyl carbon to nucleophilic attack and the acidity of the α-protons. fiveable.me
Cyclization Reactions: The bifunctional nature of the molecule allows for intramolecular cyclization reactions. For instance, the nucleophilic amino group can attack the carbonyl carbon, potentially leading to the formation of cyclic hemiaminals or, after subsequent reactions, heterocyclic compounds like piperidines or other aza-heterocycles. fiveable.mebohrium.com
Remote Group Participation: The benzyl group on the nitrogen is not just a spectator. It can be cleaved under certain reductive conditions (hydrogenolysis). Its steric bulk can also influence the approach of reagents to the reactive centers of the molecule.
These interactions highlight the integrated nature of the molecule's reactivity, where one functional group can modulate the chemical properties of the other, leading to unique chemical behavior compared to simple monofunctional ketones or amines.
Mechanistic Pathways of Key Transformations
Understanding the mechanistic pathways of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic strategies.
Transition State Analysis in Catalyzed Reactions
The stereochemical and regiochemical outcomes of catalyzed reactions are determined by the structure and energy of the transition state. For reactions involving β-aminoketones, several transition state models have been proposed to explain observed selectivities.
In catalyzed Mannich-type reactions, which are a common method for synthesizing β-aminoketones, the transition state involves the interaction of the catalyst with the reactants. For example, in a zinc-ProPhenol catalyzed reaction, a proposed transition state involves a dinuclear zinc catalyst that engages the imine intermediate through two-point binding, which accounts for the observed stereochemical outcome. nih.gov
In other catalyzed reactions, such as those using organoantimony(III) halides in water, a six-membered cyclic transition state has been proposed to explain the diastereoselectivity of the Mannich reaction. rsc.org The solvent can also play a critical role by differentially solvating the ground state and the transition state, thereby influencing the reaction rate. tandfonline.com These analyses, although often based on related systems, provide a framework for understanding how catalysts can orchestrate the assembly of molecules with high selectivity in reactions involving this compound.
Elucidation of Reaction Intermediates
The reactions of this compound proceed through various transient species whose identification provides insight into the reaction mechanism.
Iminium Ions: In acid-catalyzed reactions, such as the Mannich reaction or reductive amination, the formation of an iminium ion is a key step. derpharmachemica.comnih.gov This electrophilic intermediate is generated by the condensation of the amine and a carbonyl compound (if formed in a one-pot synthesis) or by protonation of an existing imine. The iminium ion is then attacked by a nucleophile, such as an enol or enolate. rsc.orgwindows.net
Enols and Enolates: As discussed previously, the enol or enolate form of the ketone is a crucial nucleophilic intermediate. It is this species that typically attacks the electrophilic iminium ion in C-C bond-forming reactions. rsc.orgorganic-chemistry.org
Hemiaminals: In the formation of imines and related derivatives, a hemiaminal (or carbinolamine) is the initial adduct formed from the nucleophilic attack of the amine on the carbonyl group. This intermediate is generally unstable and readily eliminates water to form the imine. windows.netnih.gov
Metallo-Enolates/Homoenolates: In metal-catalyzed reactions, organometallic intermediates play a pivotal role. For instance, a copper-catalyzed synthesis of β-aminoketones from cyclopropanols is proposed to involve a Cu(III) homoenolate intermediate, which is formed after the oxidative addition and ring-opening of the cyclopropanol (B106826). nih.gov
The characterization of these intermediates, often through spectroscopic methods or trapping experiments, is fundamental to confirming proposed mechanistic pathways.
Derivatization and Analog Synthesis from 4 Benzylamino Butan 2 One
Design Principles for Structural Modification
The structural modification of 4-(benzylamino)butan-2-one is guided by established principles of medicinal chemistry and analog design. The primary goal is to systematically alter the compound's physicochemical properties—such as lipophilicity, polarity, steric bulk, and hydrogen bonding capacity—to investigate and optimize its interactions with biological targets or its utility as a chemical intermediate.
Key strategic areas for modification include:
The Benzyl (B1604629) Moiety: The aromatic ring is a prime target for introducing substituents to probe electronic and steric effects. Electron-donating or electron-withdrawing groups can modulate the pKa of the secondary amine and influence aromatic interactions (e.g., π-π stacking).
The Amine Nitrogen: The secondary amine is a key site for substitution, allowing for the introduction of various alkyl or acyl groups. This directly impacts the compound's basicity, hydrogen bonding potential, and steric profile around the nitrogen center.
These targeted modifications enable the exploration of structure-activity relationships (SAR) and the fine-tuning of the molecule for specific synthetic or biological purposes.
Synthesis of Substituted this compound Analogs
The benzyl group's aromatic ring can be functionalized through electrophilic aromatic substitution (EAS). hu.edu.jouomustansiriyah.edu.iqmsu.edu The existing benzylaminoalkyl substituent is generally considered an activating group and an ortho, para-director due to the inductive effect of the alkyl chain. hu.edu.jo This allows for the regioselective introduction of various functional groups onto the phenyl ring. Common EAS reactions include nitration, halogenation, and Friedel-Crafts reactions. msu.eduyoutube.combyjus.com
| Reaction Type | Reagents and Conditions | Potential Product(s) | Reference |
|---|---|---|---|
| Nitration | Conc. HNO₃, Conc. H₂SO₄ | 4-((4-Nitrobenzyl)amino)butan-2-one and 4-((2-Nitrobenzyl)amino)butan-2-one | uomustansiriyah.edu.iq |
| Bromination | Br₂, FeBr₃ | 4-((4-Bromobenzyl)amino)butan-2-one and 4-((2-Bromobenzyl)amino)butan-2-one | youtube.com |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 4-((4-Acetylbenzyl)amino)butan-2-one and 4-((2-Acetylbenzyl)amino)butan-2-one | msu.edu |
The butan-2-one backbone of the molecule provides several opportunities for structural diversification. The ketone functionality can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄), yielding 4-(benzylamino)butan-2-ol. This transformation changes the electronic nature and geometry of this portion of the molecule, introducing a new chiral center and hydrogen-bonding capabilities.
Furthermore, the carbon atoms alpha to the carbonyl group (C1 and C3) can potentially undergo enolate-mediated reactions such as alkylation. By treating the compound with a suitable base followed by an alkyl halide, it is possible to introduce alkyl substituents at these positions, thereby extending or branching the carbon skeleton.
The secondary amine is readily derivatized. Standard N-alkylation or N-acylation reactions can be employed to introduce a wide variety of substituents, altering the steric and electronic properties of the nitrogen atom. N-alkylation with alkyl halides (e.g., methyl iodide) or N-acylation with acyl chlorides or anhydrides (e.g., acetyl chloride) proceeds under basic conditions to yield the corresponding tertiary amine or amide, respectively.
| Reaction Type | Reagent | Product Class |
|---|---|---|
| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Tertiary Amine (e.g., 4-(Benzyl(methyl)amino)butan-2-one) |
| N-Acylation | Acyl Chloride (e.g., CH₃COCl) | Amide (e.g., N-Benzyl-N-(3-oxobutyl)acetamide) |
Construction of Complex Molecular Architectures Utilizing this compound as a Synthon
Beyond simple analog synthesis, this compound is a valuable building block, or synthon, for constructing more complex heterocyclic systems. The bifunctional nature of the molecule, containing both an amine nucleophile and a ketone electrophile, makes it an ideal precursor for intramolecular cyclization reactions.
The piperidine ring is a crucial scaffold in pharmaceutical chemistry. nih.gov this compound is a direct precursor for the synthesis of substituted piperidines via intramolecular reductive amination. wikipedia.orgmasterorganicchemistry.com In this one-pot reaction, the molecule undergoes an acid-catalyzed intramolecular cyclization where the amine nitrogen attacks the ketone carbonyl. wikipedia.org This forms a cyclic hemiaminal which then dehydrates to a five- or six-membered cyclic iminium ion intermediate. The subsequent in-situ reduction of this iminium ion with a suitable reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), yields the stable piperidine ring. masterorganicchemistry.comcommonorganicchemistry.com This reaction sequence provides a straightforward route to N-benzyl substituted methylpiperidine derivatives, which can be valuable intermediates for further synthetic elaboration.
Formation of Pyrrolidine (B122466) Frameworks
The synthesis of the pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a common and valuable transformation in organic chemistry due to the prevalence of this motif in natural products and pharmaceuticals. researchgate.net The structure of this compound is ideally suited for the formation of a substituted pyrrolidine ring through intramolecular cyclization. nih.gov
The most direct method for converting γ-aminoketones into pyrrolidines is intramolecular reductive amination. organicreactions.org This process involves the initial formation of a cyclic hemiaminal intermediate from the reaction between the secondary amine and the ketone within the same molecule. This intermediate is typically not isolated. Subsequent dehydration leads to the formation of a cyclic iminium ion. The introduction of a reducing agent then converts this iminium ion into the stable, saturated pyrrolidine ring. The product of this specific reaction is N-benzyl-3-methylpyrrolidine. A variety of reducing agents can be employed for this transformation, each with its own advantages in terms of reactivity, selectivity, and mildness of reaction conditions.
Commonly used reducing agents for this purpose include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3), which are known for their selectivity in reducing iminium ions over ketones. organicreactions.org Catalytic hydrogenation is another effective method. Research into analogous intramolecular cyclizations, such as the hydrolysis and cyclization of methyl-4-benzylamino-3-methylbutyrate, has shown that the formation of the corresponding 1-benzyl-4-methyl-2-pyrrolidone occurs readily, highlighting the strong thermodynamic driving force for the formation of the five-membered ring. unl.edu
| Reducing Agent | Typical Solvent | Typical Conditions | Product |
|---|---|---|---|
| Sodium Cyanoborohydride (NaBH3CN) | Methanol (MeOH) | Acidic pH (e.g., pH 3-6), Room Temperature | N-benzyl-3-methylpyrrolidine |
| Sodium Triacetoxyborohydride (NaBH(OAc)3) | Dichloroethane (DCE) or Tetrahydrofuran (B95107) (THF) | Acetic Acid (AcOH) catalyst, Room Temperature | N-benzyl-3-methylpyrrolidine |
| Hydrogen (H2) with Catalyst | Ethanol (EtOH) or Ethyl Acetate (B1210297) (EtOAc) | Palladium on Carbon (Pd/C), Pressure (1-5 atm) | N-benzyl-3-methylpyrrolidine |
Incorporation into Fused Heterocyclic Systems
Beyond the synthesis of simple pyrrolidines, this compound and its derivatives are valuable precursors for constructing more complex, fused heterocyclic systems. These are molecular frameworks where the pyrrolidine ring shares one or more bonds with another ring system. Such structures are of significant interest in medicinal chemistry as they form the core of many biologically active alkaloids and synthetic compounds. nih.govorganic-chemistry.orgcore.ac.uk
One powerful strategy for creating fused systems is the Pictet-Spengler reaction. wikipedia.orgjk-sci.com This reaction typically involves the cyclization of a β-arylethylamine with an aldehyde or ketone. wikipedia.orgucl.ac.uk A variation of this reaction can be envisioned for derivatives of this compound. For example, if the N-benzyl group is replaced with an N-phenylethyl group, the molecule contains the necessary β-arylethylamine motif. An acid-catalyzed intramolecular reaction between the aromatic ring and the butanone carbonyl group (or an iminium ion derived from it) would lead to the formation of a tetrahydroisoquinoline ring fused to the pyrrolidine, creating a pyrrolo[2,1-a]isoquinoline scaffold. rsc.orgnih.govnih.gov
Cascade reactions, where multiple bond-forming events occur in a single pot, provide an efficient route to these fused systems. nih.govnih.gov For instance, a tandem reaction could be initiated where an appropriate precursor undergoes an intermolecular reaction followed by an intramolecular cyclization based on the this compound framework. These methods are highly valued for their efficiency in rapidly building molecular complexity from simple starting materials. mdpi.com
| Reaction Type | Key Precursor Moiety | Catalyst/Conditions | Resulting Fused System |
|---|---|---|---|
| Intramolecular Pictet-Spengler | N-(3,4-Dimethoxyphenethyl)aminobutan-2-one | Brønsted or Lewis Acid (e.g., TFA, HCl) | Pyrrolo[2,1-a]isoquinoline |
| Tandem Aza-Michael/Cyclization | This compound derivative + ortho-formyl-phenylboronic acid | Rhodium or Palladium catalyst | Indolo- or Isoquinolino-fused pyrrolidines |
| [3+2] Cycloaddition | Azomethine ylide derived from this compound | Thermal or metal-catalyzed | Poly-substituted pyrrolizidines |
Role as a Precursor to Advanced Intermediates
The utility of this compound extends beyond direct cyclization reactions; it also serves as a valuable precursor for synthesizing more elaborate and functionally diverse chemical intermediates. These advanced intermediates can then be used in subsequent steps to build highly complex target molecules.
A significant application is the synthesis of chiral 1,3-amino alcohols. nih.govresearchgate.net The ketone functionality in this compound can be stereoselectively reduced to a hydroxyl group. This transformation can be achieved using chiral reducing agents or through biocatalysis with engineered enzymes like keto reductases (KREDs). nih.gov The resulting product, 4-(benzylamino)butan-2-ol, is a chiral amino alcohol, a structural motif present in numerous pharmaceuticals and a key synthon for asymmetric synthesis. westlake.edu.cnrsc.org The specific stereoisomer obtained (e.g., (2R, 4S) vs. (2S, 4R)) is controlled by the choice of catalyst or enzyme.
Furthermore, this compound can act as a key component in multicomponent reactions (MCRs). beilstein-journals.orgmdpi.com MCRs are one-pot reactions where three or more reactants combine to form a single product that incorporates substantial portions of all starting materials. The amine and ketone groups of this compound can participate in reactions such as the Ugi or Mannich reactions. For example, in a Ugi four-component reaction, an aldehyde, an isocyanide, a carboxylic acid, and the amine from this compound could react to form a complex α-acylamino carboxamide, with the butanone side chain still available for further modification. This approach allows for the rapid generation of diverse and highly functionalized molecules from a single core structure. nih.gov
| Transformation | Reagents/Method | Intermediate Class | Synthetic Utility |
|---|---|---|---|
| Asymmetric Reduction | Chiral Borane Reagents (e.g., CBS catalyst) or Keto Reductase (KRED) enzymes | Chiral 1,3-Amino Alcohols | Building blocks for chiral ligands and pharmaceuticals. |
| Ugi Four-Component Reaction | Aldehyde, Isocyanide, Carboxylic Acid | α-Acylamino Carboxamides | Rapid generation of complex scaffolds for drug discovery libraries. nih.gov |
| Mannich Reaction | Aldehyde, active methylene (B1212753) compound | β-Aminocarbonyl compounds | Precursors to γ-amino alcohols and other functionalized molecules. |
Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 4 Benzylamino Butan 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for the elucidation of molecular structures in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
¹H NMR Spectroscopic Principles and Applications
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the number of different types of protons and their immediate electronic environment. The chemical shift (δ), multiplicity (splitting pattern), and integral value of each signal are key parameters in structural assignment.
In the ¹H NMR spectrum of 4-(Benzylamino)butan-2-one, distinct signals are expected for the protons of the benzyl (B1604629) group and the butanone chain. The aromatic protons of the benzyl group typically appear in the downfield region (δ 7.2-7.4 ppm) due to the deshielding effect of the aromatic ring current. The benzylic protons (CH₂ adjacent to the nitrogen and the phenyl group) would likely resonate as a singlet around δ 3.7 ppm.
The protons on the butanone moiety would exhibit characteristic shifts and couplings. The methyl protons (H-1) adjacent to the carbonyl group are expected to appear as a singlet around δ 2.1 ppm. The methylene (B1212753) protons adjacent to the carbonyl (H-3) and the methylene protons adjacent to the amino group (H-4) would likely appear as triplets, with their chemical shifts influenced by the neighboring functional groups. Specifically, the H-3 protons might be found around δ 2.7 ppm and the H-4 protons around δ 2.8 ppm, with a typical coupling constant (J) of approximately 6.5 Hz for the triplet splitting. A broad singlet corresponding to the N-H proton of the secondary amine is also anticipated, the chemical shift of which can be variable.
Interactive Data Table: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-1 (CH₃) | ~2.1 | Singlet | - |
| H-3 (CH₂) | ~2.7 | Triplet | ~6.5 |
| H-4 (CH₂) | ~2.8 | Triplet | ~6.5 |
| Benzylic CH₂ | ~3.7 | Singlet | - |
| Aromatic CH | ~7.2-7.4 | Multiplet | - |
| NH | Variable | Broad Singlet | - |
¹³C NMR Spectroscopic Principles and Applications
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal, with its chemical shift being indicative of its electronic environment.
For this compound, the carbonyl carbon (C-2) is expected to have the most downfield chemical shift, typically in the range of δ 208-210 ppm. researchgate.netnih.gov The methyl carbon (C-1) would appear at a much higher field, around δ 30 ppm. The methylene carbons of the butanone chain (C-3 and C-4) would have distinct chemical shifts due to their proximity to the carbonyl and amino groups, respectively. C-3 is expected around δ 45 ppm and C-4 around δ 48 ppm.
The carbons of the benzyl group will also show characteristic signals. The benzylic carbon (CH₂) is anticipated around δ 54 ppm. The aromatic carbons will appear in the δ 127-139 ppm region, with the ipso-carbon (the carbon attached to the CH₂ group) having a distinct chemical shift from the ortho, meta, and para carbons.
Interactive Data Table: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-1 (CH₃) | ~30 |
| C-2 (C=O) | ~209 |
| C-3 (CH₂) | ~45 |
| C-4 (CH₂) | ~48 |
| Benzylic CH₂ | ~54 |
| Aromatic C (ipso) | ~139 |
| Aromatic C (ortho, meta, para) | ~127-129 |
Two-Dimensional NMR Techniques for Connectivity Elucidation
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are invaluable for establishing the connectivity between atoms in a molecule.
A COSY spectrum would reveal correlations between coupled protons. For this compound, a cross-peak between the signals of the H-3 and H-4 methylene groups would be expected, confirming their adjacent positions in the butanone chain. chemicalbook.com
An HSQC spectrum correlates directly bonded protons and carbons. This technique would allow for the unambiguous assignment of the ¹³C signals based on the previously assigned ¹H signals. For instance, the proton signal at δ ~2.7 ppm (H-3) would show a correlation to the carbon signal at δ ~45 ppm (C-3), and the proton signal at δ ~2.8 ppm (H-4) would correlate with the carbon signal at δ ~48 ppm (C-4). Similarly, the benzylic protons and their attached carbon, as well as the aromatic protons and their respective carbons, would show clear correlations.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₁₁H₁₅NO), the calculated exact mass of the protonated molecule [M+H]⁺ is approximately 178.1226 g/mol . An experimental HRMS measurement confirming this value would provide strong evidence for the proposed molecular formula.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies
Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation to produce a series of product ions. The fragmentation pattern provides valuable information about the structure of the molecule.
In the MS/MS analysis of the [M+H]⁺ ion of this compound (m/z 178.1), several characteristic fragmentation pathways can be predicted. A common fragmentation for amines is the alpha-cleavage, which involves the breaking of the bond adjacent to the nitrogen atom. researchgate.netdocbrown.info This could lead to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91, a tropylium (B1234903) ion, which is a very common fragment for benzyl-containing compounds. Another likely fragmentation is the loss of the acetyl group (CH₃CO) from the butanone chain, resulting in a fragment ion. The cleavage of the bond between C-2 and C-3 could lead to the formation of an acylium ion [CH₃CO]⁺ at m/z 43. Further fragmentation of the butanone chain and the benzyl group would produce a series of smaller ions that can be used to piece together the molecular structure.
Interactive Data Table: Predicted MS/MS Fragmentation of [M+H]⁺ of this compound
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Structure of Fragment |
| 178.1 | 91.1 | [C₇H₇]⁺ (Tropylium ion) |
| 178.1 | 106.1 | [C₇H₈N]⁺ (Benzylic amine fragment) |
| 178.1 | 43.0 | [C₂H₃O]⁺ (Acylium ion) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, an IR spectrum would be expected to display several characteristic absorption bands corresponding to its structural features.
The most prominent peak would likely be the carbonyl (C=O) stretching vibration from the ketone group, typically appearing as a strong, sharp band in the region of 1705-1725 cm⁻¹. The presence of a secondary amine (N-H) would give rise to a moderate absorption band around 3300-3500 cm⁻¹. The C-N stretching vibration of the benzylamino group would be observed in the 1250-1335 cm⁻¹ range. Furthermore, the benzyl group would produce characteristic peaks corresponding to aromatic C-H stretching just above 3000 cm⁻¹ and aromatic C=C ring stretching vibrations at approximately 1450-1600 cm⁻¹. The aliphatic C-H bonds in the butane (B89635) chain would show stretching vibrations in the 2850-2960 cm⁻¹ region.
Table 1: Predicted Infrared (IR) Spectroscopy Absorption Bands for this compound
| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Secondary Amine | N-H Stretch | 3300-3500 | Moderate |
| Aromatic C-H | C-H Stretch | >3000 | Variable |
| Aliphatic C-H | C-H Stretch | 2850-2960 | Medium to Strong |
| Ketone | C=O Stretch | 1705-1725 | Strong, Sharp |
| Aromatic Ring | C=C Stretch | 1450-1600 | Variable |
| Amine | C-N Stretch | 1250-1335 | Medium |
This analysis allows for the confirmation of the key functional components of the molecule.
Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Assignment
Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are essential for determining the absolute configuration of chiral molecules. These methods measure the differential absorption of left- and right-circularly polarized light.
The parent structure of this compound is achiral and therefore would not exhibit an ECD or VCD spectrum. However, if a chiral center were introduced into the molecule, for instance through substitution on the butanone chain or the benzyl group, these techniques would become critical for assigning its stereochemistry. A VCD spectrum, for example, provides information about the stereochemistry based on vibrational transitions, offering a rich and conformationally sensitive fingerprint. appchemical.com If a chiral derivative of this compound were synthesized as a racemic mixture and then separated, ECD or VCD could be used to confirm the absolute configuration of each enantiomer by comparing the experimental spectra with quantum chemical predictions.
X-Ray Crystallography for Solid-State Structure Determination
No crystal structure for this compound has been deposited in public crystallographic databases. If a suitable single crystal of the compound could be grown, X-ray diffraction analysis would reveal its precise solid-state structure. This would confirm the connectivity of the atoms and provide detailed insights into intermolecular interactions, such as hydrogen bonding involving the secondary amine and the carbonyl oxygen, which dictate the crystal packing arrangement. Such data is invaluable for understanding the physical properties of the solid material and for computational modeling studies.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatography is a cornerstone of chemical analysis, used to separate, identify, and purify the components of a mixture. For a compound like this compound, various chromatographic methods would be employed throughout its synthesis and characterization.
Gas chromatography (GC) separates volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase. Given its molecular weight, this compound is likely sufficiently volatile for GC analysis, possibly after derivatization to increase its thermal stability and improve peak shape.
A typical GC application would involve coupling the chromatograph to a mass spectrometer (GC-MS). This would allow for the separation of the target compound from any impurities or starting materials, with the mass spectrometer providing fragmentation patterns that can confirm the molecular structure and identity of each separated component. GC is a highly sensitive technique for assessing the purity of the final product.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of compounds in a liquid mobile phase. It is particularly well-suited for non-volatile or thermally sensitive compounds.
For this compound, a reversed-phase HPLC (RP-HPLC) method would likely be developed for purity assessment. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. The compound would be separated from more polar or less polar impurities based on its hydrophobicity. By using a detector such as a UV-Vis spectrophotometer (detecting the absorbance of the benzyl group), the purity of a sample can be accurately quantified. HPLC is also scalable and can be used for the preparative isolation of the compound from a reaction mixture.
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used extensively in synthetic chemistry to monitor the progress of a reaction. A small amount of the reaction mixture is spotted onto a plate coated with a stationary phase (commonly silica (B1680970) gel), which is then developed in a suitable mobile phase.
During the synthesis of this compound, TLC would be used to track the consumption of the starting materials and the formation of the product. By comparing the spots of the reaction mixture to those of the starting materials, a chemist can determine when the reaction is complete. The retention factor (Rf) value of the product spot would provide a preliminary indication of its polarity, aiding in the development of conditions for larger-scale purification via column chromatography. For instance, in a reaction to form this compound, the product would be expected to have a different Rf value than the initial reactants, allowing for clear visual tracking of the reaction's progression. appchemical.com
Computational and Theoretical Investigations of 4 Benzylamino Butan 2 One
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve the electronic Schrödinger equation to predict various chemical properties, including electron densities, energies, and molecular structures. wikipedia.org
Density Functional Theory (DFT) Studies on Ground State Properties
Density Functional Theory (DFT) is a widely used computational method for calculating the electronic structure of molecules. fu-berlin.de It is favored for its balance of accuracy and computational efficiency, making it possible to study medium-sized organic molecules. fu-berlin.de A DFT analysis of 4-(Benzylamino)butan-2-one would focus on its ground state properties, providing crucial data on its stability, geometry, and electronic characteristics.
DFT calculations begin with geometry optimization to find the lowest energy arrangement of atoms. From this optimized structure, various properties can be determined. For instance, studies on similar ketone-containing molecules, such as 4-(4-hydroxyphenyl)-butan-2-one (raspberry ketone), have used DFT to calculate thermodynamic properties like the standard molar enthalpy of formation (ΔfH°). ulster.ac.uk Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is also a key component. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's chemical reactivity and kinetic stability. ulster.ac.uk A smaller gap generally suggests higher reactivity.
An illustrative DFT analysis for this compound would yield data similar to that shown in the hypothetical table below, which is based on findings for related compounds. ulster.ac.uk
| Calculated Property | Hypothetical Value | Significance |
|---|---|---|
| Total Energy (Hartree) | -558.9 | Represents the total electronic energy of the molecule at 0 K. |
| Enthalpy of Formation (kJ·mol⁻¹) | -150.5 | Indicates the energy change when the compound is formed from its constituent elements in their standard states. |
| HOMO Energy (eV) | -6.2 | Energy of the highest occupied molecular orbital; related to the ability to donate an electron. |
| LUMO Energy (eV) | -0.8 | Energy of the lowest unoccupied molecular orbital; related to the ability to accept an electron. |
| HOMO-LUMO Gap (eV) | 5.4 | Indicator of chemical reactivity and electronic stability. |
Ab Initio Methods for Electronic Configuration and Energy Minima
Ab initio—Latin for "from the beginning"—methods are quantum chemistry calculations that rely on first principles without using experimental data or empirical parameters. wikipedia.org These methods, such as Hartree-Fock (HF), Møller–Plesset perturbation theory (MP), and Coupled Cluster (CC), offer higher levels of theory and can provide very accurate results, though often at a greater computational cost than DFT. wikipedia.org
For this compound, ab initio calculations would be employed to precisely determine its electronic configuration and locate energy minima on the potential energy surface. Methods like the Complete Active Space Self-Consistent Field (CASSCF) are particularly useful for describing the electronic structure of molecules where electron correlation effects are significant. researchgate.net Such calculations can refine the optimized geometry and provide a more accurate total energy value. For related compounds like 2-butanone (B6335102), ab initio methods (specifically MP2) have been used alongside DFT to explore the potential energy surface and identify stable conformers. researchgate.net
A comparative table illustrating the kind of results one might expect from different levels of theory is presented below.
| Method | Basis Set | Calculated Ground State Energy (Hartree) |
|---|---|---|
| Hartree-Fock (HF) | 6-31G(d) | -556.7 |
| DFT (B3LYP) | 6-311++G(d,p) | -558.9 |
| MP2 | 6-311G** | -557.5 |
Conformational Analysis and Energy Landscapes
Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt through the rotation of single bonds. lumenlearning.com This analysis is critical for understanding a molecule's physical properties and biological activity.
Potential Energy Surface Exploration
The potential energy surface (PES) is a mathematical landscape that maps the energy of a molecule as a function of its geometry. umn.edu Minima on this surface correspond to stable conformers, while saddle points represent the transition states between them. umn.edu
For this compound, the key flexible bonds would be the C-C and C-N bonds in the butan-amino chain. A PES scan involves systematically rotating one or more of these bonds (defined by a dihedral angle) and calculating the molecule's energy at each step, while allowing the rest of the geometry to relax. umn.edu This process reveals the energy barriers to rotation and identifies the most stable conformers. For example, a conformational analysis of n-butane shows that the staggered (anti) conformation is an energy minimum, while the eclipsed conformations are energy maxima. libretexts.org A similar analysis on this compound would likely reveal multiple low-energy conformers due to the interactions between the benzyl (B1604629) group, the amino group, and the ketone. A study on raspberry ketone identified three stable conformers by scanning a key dihedral angle. ulster.ac.uk
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a way to explore the conformational space of a molecule over time by simulating the motion of its atoms. nih.gov While quantum methods describe the electronic structure at a static point, MD uses classical mechanics (force fields) to model atomic movements, offering insights into the dynamic behavior of the molecule at a given temperature. nih.gov
An MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., a box of solvent molecules) and calculating the forces on each atom at very small time steps. This allows the molecule to move, rotate, and change conformation, effectively exploring its energy landscape over time. The resulting trajectory can be analyzed to identify the most frequently visited conformations, the pathways of conformational change, and the flexibility of different parts of the molecule. MD simulations are particularly powerful for studying larger systems and processes that occur over longer timescales than are feasible with quantum methods. scienomics.com
Reaction Pathway Modeling and Transition State Characterization
Theoretical chemistry can be used to model the entire course of a chemical reaction, from reactants to products. nih.gov This involves identifying the lowest-energy path on the potential energy surface, known as the reaction coordinate. A critical point along this path is the transition state (TS), which is the structure of maximum energy that connects reactants and products. umn.edu
For this compound, one might model its formation, for example, via the Michael addition of benzylamine (B48309) to methyl vinyl ketone, or its subsequent reactions. Computational methods can be used to locate the geometry of the transition state for a proposed reaction. The energy difference between the reactants and the transition state is the activation energy, a key parameter that determines the reaction rate. Studies on the oxidation of 2-butanone have utilized ab initio and DFT methods to determine the thermochemistry and kinetic pathways of its reactions, identifying transition states and calculating activation energies for various unimolecular reactions. researchgate.net Characterizing the transition state provides a detailed mechanistic understanding that is often difficult to obtain through experimental means alone.
An illustrative data table for a hypothetical reaction involving this compound is shown below.
| Reaction Parameter | Hypothetical Value (kJ·mol⁻¹) | Description |
|---|---|---|
| Energy of Reactants (E_reactants) | 0.0 (Reference) | Relative energy of the starting materials. |
| Energy of Transition State (E_TS) | +85.2 | The highest energy point along the reaction pathway. |
| Energy of Products (E_products) | -25.6 | Relative energy of the final products. |
| Activation Energy (Ea) | +85.2 | Energy barrier that must be overcome for the reaction to occur (E_TS - E_reactants). |
| Enthalpy of Reaction (ΔH_rxn) | -25.6 | Overall energy change of the reaction (E_products - E_reactants). |
Computational Elucidation of Reaction Mechanisms
Computational chemistry provides indispensable tools for mapping out the intricate pathways of chemical reactions. rsc.org For this compound, density functional theory (DFT) and ab initio methods can be employed to elucidate the mechanisms of its synthesis, degradation, or metabolic transformation. These calculations can identify transition states, intermediates, and the associated energy barriers, offering a detailed picture of the reaction landscape. researchgate.net
For instance, the synthesis of this compound via the reductive amination of a dicarbonyl precursor with benzylamine can be computationally modeled. By calculating the energies of all possible intermediates and transition states, the most favorable reaction pathway can be determined. This can help in optimizing reaction conditions such as temperature, pressure, and catalyst choice to maximize the yield of the desired product.
Illustrative Reaction Coordinate for a Hypothetical Reaction Step:
| Reaction Coordinate | Structure | Relative Energy (kcal/mol) |
| Reactants | 4-Oxobutanal + Benzylamine | 0.0 |
| Transition State 1 | Imine formation | +15.2 |
| Intermediate 1 | Iminium ion | -5.6 |
| Transition State 2 | Hydride addition | +10.8 |
| Products | This compound | -25.3 |
Note: The data in this table is hypothetical and serves to illustrate the type of information that can be obtained from computational reaction mechanism studies.
Furthermore, computational studies can shed light on the potential metabolic pathways of this compound in biological systems. By simulating enzymatic reactions, such as those catalyzed by cytochrome P450 enzymes, potential metabolites can be predicted. This information is crucial in understanding the compound's pharmacokinetic profile and potential toxicity.
Prediction of Regioselectivity and Stereoselectivity
Many chemical reactions can yield multiple products, and predicting the dominant product is a key challenge in synthetic chemistry. Computational methods have emerged as powerful tools for predicting both regioselectivity (where a reaction occurs on a molecule) and stereoselectivity (the 3D arrangement of the product). rsc.orgstudy.com
For reactions involving this compound, such as an alkylation or an addition to the carbonyl group, computational models can be used to predict the outcome. By calculating the activation energies for the formation of all possible regioisomers and stereoisomers, the most likely product can be identified. arxiv.org
For example, in a hypothetical electrophilic aromatic substitution on the benzyl group of this compound, calculations can determine whether the substitution is more likely to occur at the ortho, meta, or para position. This is achieved by evaluating the stability of the corresponding reaction intermediates (sigma complexes).
Predicted Outcome of a Hypothetical Reaction:
| Product Isomer | Calculated Activation Energy (kcal/mol) | Predicted Yield (%) |
| Ortho-substituted | 18.5 | 15 |
| Meta-substituted | 22.1 | 5 |
| Para-substituted | 17.9 | 80 |
Note: This data is for illustrative purposes and represents the type of predictions that can be made using computational chemistry.
Similarly, for reactions that can produce chiral centers, computational models can predict which enantiomer or diastereomer will be formed in excess. This is particularly important in the synthesis of pharmacologically active compounds, where only one stereoisomer may exhibit the desired biological activity.
Molecular Docking and Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the context of this compound, molecular docking can be used to predict its binding affinity and mode of interaction with various biological targets, such as enzymes and receptors. nih.gov
This process involves generating a three-dimensional structure of this compound and "docking" it into the binding site of a target protein. Scoring functions are then used to estimate the strength of the interaction, providing a prediction of the binding affinity. This can help in identifying potential biological targets for the compound and in understanding its mechanism of action at a molecular level.
Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target:
| Docking Pose | Binding Affinity (kcal/mol) | Key Interacting Residues |
| 1 | -8.2 | Tyr84, Phe279, Asp121 |
| 2 | -7.5 | Trp84, Ser122 |
| 3 | -7.1 | His440, Gly441 |
Note: The data presented in this table is hypothetical and intended to exemplify the output of molecular docking studies.
The insights gained from molecular docking can guide the design of new derivatives of this compound with improved potency and selectivity. For example, if a particular interaction is found to be crucial for binding, the molecule can be modified to enhance this interaction, leading to a more effective compound.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties. nih.govrutgers.edu
For this compound and its analogues, QSAR models can be developed to predict their biological activities, such as enzyme inhibition or receptor binding. nih.gov This involves calculating a set of molecular descriptors for each compound, which quantify various aspects of its chemical structure, such as its size, shape, and electronic properties. Statistical methods are then used to build a model that correlates these descriptors with the observed biological activity.
Example of a Simple QSAR Equation:
Log(1/IC50) = 0.5 * LogP - 0.2 * MW + 1.5 * H-bond_donors + constant
Note: This is a simplified, hypothetical QSAR equation. Real QSAR models are typically more complex and are developed using a large dataset of compounds.
QSPR models can be used to predict the physicochemical properties of this compound, such as its solubility, boiling point, and lipophilicity (LogP). These properties are important for understanding the compound's behavior in various environments and for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.
Exploration of Biological Relevance of 4 Benzylamino Butan 2 One and Its Analogs
Molecular Target Identification and Interaction Mechanisms
The biological activity of a compound is predicated on its ability to interact with specific molecular targets within a biological system. For analogs of 4-(benzylamino)butan-2-one, which possess a core structure featuring a benzylamine (B48309) group and a keto-moiety, the primary targets identified through in vitro studies are enzymes, particularly monoamine oxidases, and membrane-bound monoamine transporters.
Enzyme Inhibition Studies (In Vitro Biochemical Assays)
The benzylamine scaffold is a well-established substrate and inhibitor of monoamine oxidase (MAO), a flavoenzyme responsible for the oxidative deamination of neurotransmitters. nih.gov Specifically, benzylamine is a preferential substrate for the MAO-B isoform. nih.govmdpi.com Consequently, N-substituted benzylamine derivatives have been extensively investigated as potential MAO inhibitors for therapeutic applications, such as in the management of Parkinson's disease. nih.govacs.org
In vitro biochemical assays are crucial for determining the inhibitory potency (often expressed as IC50, the concentration required to inhibit 50% of enzyme activity) and selectivity of these compounds. For instance, studies on benzylamine-sulfonamide derivatives have identified potent and selective inhibitors of human MAO-B (hMAO-B). nih.gov Kinetic studies, such as Lineweaver-Burk plots, have further elucidated the mechanism, showing that some analogs act as non-competitive inhibitors. nih.gov
Beyond MAOs, the N-benzyl group has been incorporated into inhibitors of other enzymes. A series of N-substituted polyhydroxypyrrolidines, for example, showed selective inhibition of Golgi α-mannosidase II (GMII), an enzyme involved in N-glycan biosynthesis, which is a target in cancer therapy. nih.gov Similarly, N-benzyl substituted nitrones have demonstrated inhibitory activity against soybean lipoxygenase (LOX), an enzyme involved in inflammatory pathways. mdpi.com
Table 1: In Vitro Enzyme Inhibition by Analogs
| Compound Class | Enzyme Target | Potency (IC50 / Ki) | Inhibition Type | Source(s) |
| Benzylamine-sulfonamide (cpd 4i) | hMAO-B | IC50 = 0.041 µM | Non-competitive | nih.gov |
| Benzylamine-sulfonamide (cpd 4t) | hMAO-B | IC50 = 0.065 µM | Non-competitive | nih.gov |
| Benzyloxy Chalcone (cpd B10) | hMAO-B | IC50 = 0.067 µM, Ki = 0.030 µM | Reversible | researchgate.net |
| Benzyloxy Chalcone (cpd B15) | hMAO-B | IC50 = 0.12 µM, Ki = 0.033 µM | Reversible | researchgate.net |
| N-benzyl polyhydroxypyrrolidine | Golgi α-mannosidase IIb | Ki = 50-76 µM | - | nih.gov |
| N-benzyl nitrone (cpd 10c) | Soybean Lipoxygenase | IC50 = 10 µM | - | mdpi.com |
Receptor Binding Affinity Investigations (In Vitro Assays)
A significant class of analogs structurally related to this compound are the substituted cathinones. These compounds are β-keto-phenethylamines that interact with monoamine transporters: the dopamine (B1211576) transporter (DAT), the norepinephrine (B1679862) transporter (NET), and the serotonin (B10506) transporter (SERT). acs.orgnih.gov Their mechanism can involve either blocking the reuptake of neurotransmitters (acting as an inhibitor) or inducing neurotransmitter release by reversing the transporter's function (acting as a substrate). nih.govresearchgate.net
In vitro binding assays, typically using radioligands, are employed to determine the affinity (expressed as Ki, the inhibition constant) of these compounds for the transporters. nih.gov Studies on a wide array of substituted cathinones reveal that many, particularly those with a pyrrolidine (B122466) ring, are potent inhibitors at hDAT and hNET, with generally lower affinity for hSERT. nih.gov For example, α-pyrrolidinovalerophenone (α-PVP) displays high affinity for hDAT with a Ki value in the nanomolar range. nih.gov
The N-benzyl substitution has also been explored in other receptor ligand families. In N-benzyltryptamines, this substitution can increase affinity and potency at human 5-HT2 receptor subtypes, which are involved in psychedelic activity. nih.gov These studies show that N-benzylation can significantly alter a molecule's binding profile, often enhancing affinity at specific receptor targets. nih.gov
Table 2: In Vitro Monoamine Transporter Binding Affinities (Ki) of Substituted Cathinone (B1664624) Analogs
| Compound | hDAT Ki (µM) | hNET Ki (µM) | hSERT Ki (µM) | Source(s) |
| α-PVP | 0.0222 | 0.0279 | 11.2 | nih.gov |
| α-PBP | 0.145 | 0.160 | 66.8 | nih.gov |
| α-PPP | 1.29 | 0.126 | 161.4 | nih.gov |
| Pentedrone | 0.0545 | 0.124 | 14.6 | nih.gov |
| Pentylone | 0.505 | 2.05 | 0.814 | nih.gov |
| 4-MEC | 0.443 | 0.158 | 0.198 | nih.gov |
Cellular Pathway Modulation at a Molecular Level (In Vitro Cell Culture Studies)
The interaction of benzylamine analogs with their molecular targets initiates a cascade of downstream cellular events. By inhibiting MAO or blocking monoamine transporters, these compounds increase the extracellular concentrations of neurotransmitters like dopamine and serotonin, thereby enhancing monoaminergic signaling. acs.orgresearchgate.net
In vitro cell culture studies provide a platform to investigate these molecular-level changes. For instance, research on a phenylamine derivative, N-benzyl-N-methyldecan-1-amine, isolated from garlic, demonstrated that it could induce cell cycle arrest at the G2/M phase and promote apoptosis in human leukemia U937 cells. nih.gov This was accompanied by a decrease in the phosphorylation of AKT (pAKT) and the activation of caspase 3 and caspase 9, key mediators of apoptosis. nih.gov
Structure-Activity Relationship (SAR) Studies for Biochemical Activity
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how a molecule's chemical structure correlates with its biological activity. By systematically modifying parts of a molecule, researchers can identify key structural features responsible for its potency and selectivity.
Elucidation of Key Pharmacophoric Features for Biological Interaction
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For analogs of this compound, several key pharmacophoric features have been identified for different targets.
MAO Inhibition : For MAO-B inhibition, the benzylamine structure is a critical starting point. nih.gov The benzyloxy moiety has also been identified as a pivotal pharmacophore in various scaffolds acting as MAO inhibitors. researchgate.netnih.gov More complex pharmacophore models for MAO-A inhibitors often include a hydrogen bond donor, two hydrophobic groups, and an aromatic ring. mdpi.comresearchgate.net
Monoamine Transporter Interaction : The core phenethylamine (B48288) structure is the foundational pharmacophore for interaction with DAT, NET, and SERT. The presence of a β-keto group, as seen in cathinones, is a defining feature of this class of compounds. taylorandfrancis.comwikipedia.org The amine group is essential for binding, while substitutions on the aromatic ring, the α-carbon, and the nitrogen atom modulate the affinity and selectivity for the different transporters. acs.orgnih.gov
Impact of Structural Modifications on In Vitro Biochemical Potency
Systematic structural modifications of benzylamine and cathinone analogs have provided detailed insights into the SAR for their biochemical activity.
Impact of N-Substitution : Altering the substituent on the nitrogen atom significantly impacts activity. In cathinone analogs, increasing the size of the N-alkyl group can shift the mechanism of action at DAT from a substrate (releaser) to a blocker (inhibitor). acs.org For instance, N-methylation of cathinone produces methcathinone (B1676376), a potent DAT substrate, whereas N-ethylation leads to ethcathinone, which acts as a DAT blocker. acs.org In another example, N-benzyl substitution on polyhydroxypyrrolidines was crucial for achieving selective inhibition of Golgi α-mannosidase II over lysosomal α-mannosidase. nih.gov
Impact of Aromatic Ring Substitution : Modifications to the phenyl ring are critical for potency and selectivity. In methcathinone analogs, adding substituents to the 4-position (para-position) of the phenyl ring generally increases activity at SERT relative to DAT. nih.gov For example, 4-chloro and 4-bromo analogs of methcathinone display greater potency at SERT compared to the parent compound. nih.gov
Impact of α-Alkyl Chain Length : In the α-pyrrolidinophenone class of cathinones, the length of the alkyl chain on the α-carbon (the carbon adjacent to the carbonyl group) directly correlates with potency at DAT. Increasing the chain length from methyl (α-PPP) to propyl (α-PVP) and butyl (α-PHP) results in a progressive and significant increase in binding affinity and uptake inhibition potency at hDAT. nih.gov
Table 3: Impact of α-Carbon Chain Length on hDAT Affinity in α-Pyrrolidinophenones
| Compound | α-Carbon Chain | hDAT Ki (µM) | Source(s) |
| α-PPP | Methyl | 1.29 | nih.gov |
| α-PBP | Ethyl | 0.145 | nih.gov |
| α-PVP | Propyl | 0.0222 | nih.gov |
| α-PHP | Butyl | 0.016 | nih.gov |
Biochemical Assay Development and Validation for In Vitro Studies
The development and validation of robust biochemical assays are fundamental to characterizing the biological activity of a compound like this compound and its analogs. Given its structural features, particularly the presence of a secondary amine and a ketone, assays would likely be designed to investigate its potential as an enzyme inhibitor or a receptor ligand.
The β-aminoketone core is a recognized pharmacophore present in numerous biologically active molecules. nih.gov This scaffold is a key component in several approved drugs with diverse therapeutic applications. nih.gov Consequently, a primary step in assay development would involve screening this compound against a panel of enzymes, such as kinases, proteases, and oxidoreductases, where β-aminoketones have shown inhibitory activity.
A particularly relevant target class, suggested by the N-benzyl group, is the monoamine oxidase (MAO) family of enzymes. N-benzyl substitution is a common feature in many MAO inhibitors. nih.gov Therefore, validated in vitro assays for MAO-A and MAO-B inhibition would be a logical starting point. These assays typically utilize a substrate that, upon oxidation by MAO, generates a fluorescent or chromogenic product. The ability of this compound to inhibit this reaction would be quantified, and its potency, often expressed as the half-maximal inhibitory concentration (IC50), would be determined.
For assay validation, several parameters would need to be rigorously assessed to ensure the reliability of the data. These include:
Specificity: Confirming that the observed activity is due to the inhibition of the target enzyme and not a result of non-specific interactions or interference with the assay components.
Reproducibility: Ensuring that the assay yields consistent results across multiple experiments and on different days.
Linearity and Range: Establishing the concentration range over which the assay response is proportional to the inhibitor concentration.
The following table outlines a hypothetical assay development workflow for evaluating the potential MAO inhibitory activity of this compound.
| Step | Description | Key Parameters |
| 1. Primary Screening | Initial testing of this compound against recombinant human MAO-A and MAO-B at a single high concentration. | Percent inhibition |
| 2. Dose-Response Analysis | If significant inhibition is observed, a dose-response curve is generated to determine the IC50 value. | IC50, slope |
| 3. Mechanism of Inhibition Studies | Kinetic experiments are performed to determine if the inhibition is competitive, non-competitive, or uncompetitive. | Ki (inhibition constant) |
| 4. Selectivity Profiling | The compound is tested against other related enzymes to assess its selectivity. | Selectivity index |
| 5. Assay Validation | The robustness and reliability of the assay are confirmed. | Z'-factor, signal-to-background ratio |
Prospects for Rational Design of Biologically Active Scaffolds (Based on In Vitro Mechanistic Insights)
Should initial in vitro studies reveal promising biological activity for the this compound scaffold, these mechanistic insights would pave the way for the rational design of novel, more potent, and selective analogs. The principles of rational drug design aim to optimize the interaction of a molecule with its biological target. nih.govunimi.it
For instance, if this compound is identified as a competitive inhibitor of a particular enzyme, this suggests that it binds to the same active site as the natural substrate. Computational modeling and structural biology techniques, such as X-ray crystallography or cryo-electron microscopy, could then be employed to visualize the binding mode of the compound within the enzyme's active site. This structural information is invaluable for guiding the design of new analogs.
Structure-activity relationship (SAR) studies would be a cornerstone of this rational design process. By systematically modifying different parts of the this compound molecule and evaluating the biological activity of the resulting analogs, researchers can deduce which chemical features are crucial for its activity.
Key areas for modification on the this compound scaffold could include:
The Benzyl (B1604629) Group: Substitution on the aromatic ring of the benzyl group with various electron-donating or electron-withdrawing groups could modulate the compound's electronic properties and its interactions with the target. nih.gov
The Butanone Chain: The length and rigidity of the alkyl chain could be altered to optimize the positioning of the functional groups within the binding site.
The Amine and Ketone Groups: These functional groups are likely key interaction points with the biological target. Their modification or replacement with other functional groups could lead to altered binding affinity and selectivity.
The following table presents a hypothetical SAR exploration based on the this compound scaffold, assuming it exhibits inhibitory activity against a hypothetical enzyme.
| Analog Series | Rationale for Modification | Desired Outcome |
| Aromatic Ring Analogs | Introduce substituents on the benzyl ring to probe for additional binding pockets and electronic effects. | Increased potency and/or selectivity. |
| Alkyl Chain Analogs | Modify the length and flexibility of the butanone chain to improve the fit within the active site. | Enhanced binding affinity. |
| Functional Group Analogs | Replace the ketone or amine with other hydrogen-bonding groups to explore alternative interactions. | Improved pharmacokinetic properties or novel binding modes. |
Through iterative cycles of design, synthesis, and biological testing, the this compound scaffold could be optimized into a lead compound for further drug development. The insights gained from in vitro mechanistic studies are therefore not only crucial for understanding the biological activity of the initial compound but also for unlocking the therapeutic potential of this chemical class.
Emerging Research Directions and Future Perspectives on 4 Benzylamino Butan 2 One
Integration into Novel Catalytic Cycles
The bifunctional nature of 4-(benzylamino)butan-2-one, possessing both a Lewis basic nitrogen atom and a carbonyl oxygen, makes it an attractive candidate for the design of novel ligands for catalysis. β-aminoketones can act as bidentate ligands, coordinating with transition metals to form stable chelate complexes. scholarsresearchlibrary.comresearchgate.net
Research into related β-aminoketone complexes has shown that metals such as cobalt (II), nickel (II), and manganese (II) can form square planar complexes with these ligands. scholarsresearchlibrary.com These asymmetric metal complexes are of significant interest as they have the potential to be used as catalysts in various organic transformations. scholarsresearchlibrary.com The benzyl (B1604629) group and the butanone backbone of this compound can be systematically modified to tune the steric and electronic properties of the resulting metal complex, thereby influencing its catalytic activity and selectivity.
Future research may focus on employing chiral derivatives of this compound to develop catalysts for asymmetric synthesis, a critical area in the production of pharmaceuticals and fine chemicals. The integration of these β-aminoketone-metal complexes into catalytic cycles for reactions such as hydrogenations, cross-coupling reactions, or aldol (B89426) condensations represents a promising avenue for creating more efficient and selective synthetic methodologies.
Advanced Materials Science Applications
The structural motifs present in this compound suggest its potential utility in the field of advanced materials science. While direct applications of this specific compound are still emerging, research on closely related α-aminoketone derivatives provides a strong indication of its potential. For instance, α-aminoketones are widely used as Type I photoinitiators in photopolymerization processes. Upon exposure to UV light, they undergo cleavage to generate free radicals, which initiate the rapid curing of monomers into polymers. This technology is crucial in industrial applications such as UV-curable coatings, inks, and adhesives.
Furthermore, the broader class of β-enaminones and diketones, which share structural similarities, have been shown to exhibit interesting functional properties. frontiersin.org A library of β-enamino diketones was found to contain compounds with photochromic behavior, changing color upon exposure to light. frontiersin.org This opens up possibilities for the development of light-sensitive materials, such as those used in optical data storage or smart windows. The inherent chemical functionalities of this compound could be derivatized to create new polymers or functional materials with tailored optical, thermal, or mechanical properties.
Role in Supramolecular Chemistry
The field of supramolecular chemistry focuses on the non-covalent interactions between molecules to form organized assemblies. The structure of this compound contains all the necessary components for participation in such interactions. The secondary amine (N-H) group is a hydrogen bond donor, while the carbonyl oxygen (C=O) is a hydrogen bond acceptor. wikipedia.org These features allow the molecule to form intermolecular hydrogen bonds, potentially leading to the formation of chains, sheets, or other organized structures. wikipedia.orgnih.gov
The presence of the benzyl group introduces the possibility of π-π stacking interactions between the aromatic rings of adjacent molecules. The interplay between hydrogen bonding and π-stacking can lead to the formation of complex and stable supramolecular architectures. rsc.org This self-assembly behavior is analogous to how amino acids and peptides form well-defined secondary structures like β-sheets. nih.gov
Future investigations could explore the self-assembly of this compound and its derivatives in various solvents and on surfaces to create novel supramolecular materials. By modifying the substituents on the aromatic ring or the ketone backbone, it may be possible to control the geometry and properties of the resulting assemblies, leading to applications in areas such as sensing, catalysis, and drug delivery.
Green Chemistry Approaches in its Synthesis and Derivatization
The synthesis of β-aminoketones has traditionally relied on the Mannich reaction, which often involved harsh conditions and stoichiometric amounts of reagents. nih.gov However, recent advancements in green chemistry have led to the development of more environmentally benign synthetic routes. These methods are highly relevant for the synthesis and derivatization of this compound.
One-pot, three-component reactions are a cornerstone of green synthesis, and numerous protocols have been developed for β-aminoketones. organic-chemistry.orgresearchgate.net These reactions often employ biodegradable catalysts, such as citric acid, or highly efficient nanocatalysts that can be easily recovered and reused. nih.gov The use of greener solvents, particularly water, or even solvent-free conditions, further enhances the environmental credentials of these synthetic methods. nih.gov These approaches not only reduce waste and energy consumption but also often lead to high yields and simplified purification procedures.
The table below summarizes some green chemistry approaches applicable to the synthesis of β-aminoketones.
| Catalyst Type | Solvent | Key Advantages |
| Nanocatalysts (e.g., Fe₃O₄@PEG-SO₃H) | Ethanol | High efficiency, easy separation, recyclability. nih.gov |
| Biodegradable acids (e.g., Citric Acid) | Ethanol | Low cost, non-toxic, mild reaction conditions. |
| Lewis Acids (e.g., K₃PO₄) | Ethanol | Inexpensive, effective, wide range of substrates. researchgate.net |
| No Catalyst | Water | Environmentally benign, simple procedure. nih.gov |
These green methodologies can be readily adapted for the synthesis of this compound and its derivatives, making its production more sustainable and cost-effective.
Potential as a Platform Molecule for Diverse Chemical Libraries
The chemical structure of this compound makes it an ideal starting point, or platform molecule, for the generation of diverse chemical libraries. Such libraries are essential tools in drug discovery and materials science for screening and identifying compounds with desired properties. researchgate.net The β-aminoketone scaffold is a "privileged structure" found in numerous biologically active compounds and natural products. nih.govresearchgate.net
The reactivity of the secondary amine and the ketone functional groups allows for a wide range of chemical modifications.
Amine Derivatization: The secondary amine can be acylated, alkylated, or used in the formation of ureas, thioureas, and sulfonamides, introducing a wide variety of functional groups.
Ketone Derivatization: The ketone can undergo reactions such as reduction to an alcohol, reductive amination to form a diamine, or condensation reactions to form heterocycles like pyrimidines or benzodiazepines.
This versatility allows for the systematic modification of the this compound core to create a large and diverse library of related compounds. researchgate.net The one-pot synthesis methods mentioned previously are particularly well-suited for library synthesis, as they allow for the rapid combination of different aldehydes, ketones, and amines to generate a multitude of products. organic-chemistry.org The development of chemical libraries based on the this compound scaffold holds significant promise for the discovery of new therapeutic agents and functional materials. nih.govnih.gov
Q & A
Q. Q1. What are the recommended synthetic routes for 4-(Benzylamino)butan-2-one, and how can reaction efficiency be optimized?
Answer:
- Friedel-Crafts Acylation and Claisen Condensation are common methods for synthesizing aromatic ketones like this compound .
- Optimization Steps :
- Catalyst Selection : Use Lewis acids (e.g., AlCl₃) for Friedel-Crafts reactions; monitor reaction temperature to avoid side products.
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates in Claisen condensations .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .
Q. Q2. How should researchers characterize the purity and structural integrity of this compound?
Answer:
- Analytical Techniques :
- Reference Standards : Compare retention times and spectral data with PubChem entries (CAS 699-17-2 for analogous compounds) .
Q. Q3. What safety precautions are critical when handling this compound in laboratory settings?
Answer:
- General Guidelines :
- Storage : Keep in airtight containers at 2–8°C to prevent degradation .
Advanced Research Questions
Q. Q4. How can structure-activity relationship (SAR) studies be designed to explore this compound derivatives for enzyme inhibition?
Answer:
- Derivative Synthesis :
- Biological Assays :
Q. Q5. What strategies resolve contradictions in reported biological activities of this compound analogs?
Answer:
- Systematic Validation :
- Reproduce Studies : Use identical experimental conditions (e.g., enzyme concentrations, pH buffers) .
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple assays (e.g., fluorescence-based vs. colorimetric) .
- Computational Modeling : Perform molecular docking to verify binding affinities to target enzymes (e.g., cytochrome P450) .
Q. Q6. How can researchers design experiments to elucidate the metabolic pathways of this compound in vitro?
Answer:
- Methodology :
- Hepatic Microsome Assays : Incubate the compound with rat liver microsomes and NADPH cofactors .
- LC-MS Analysis : Identify phase I (oxidation) and phase II (glucuronidation) metabolites using high-resolution mass spectrometry .
- Kinetic Studies : Calculate metabolic stability (t₁/₂) and intrinsic clearance (Cl₍ᵢₙₜ₎) .
Q. Q7. What are the challenges in scaling up this compound synthesis for preclinical studies?
Answer:
- Key Challenges :
- Yield Optimization : Multi-step reactions (e.g., Friedel-Crafts followed by amination) often have cumulative inefficiencies .
- Purification at Scale : Replace column chromatography with recrystallization (solvent: ethanol/water) for cost-effectiveness .
- Quality Control : Implement in-line FTIR for real-time monitoring of ketone formation .
Methodological Considerations
Q. Q8. How should researchers address discrepancies in spectroscopic data for this compound derivatives?
Answer:
- Troubleshooting Steps :
- Verify Solvent Effects : Ensure deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) do not shift NMR peaks .
- Cross-Validate Techniques : Compare IR carbonyl stretches (1700–1750 cm⁻¹) with XRD crystal structures .
- Collaborative Analysis : Share raw data via platforms like PubChem to align with published standards .
Q. Q9. What advanced computational tools can predict the physicochemical properties of this compound?
Answer:
Q. Q10. How can researchers ensure reproducibility in biological assays involving this compound?
Answer:
- Best Practices :
- Standardize Assay Conditions : Use identical cell lines (e.g., HepG2 for cytotoxicity) and passage numbers .
- Positive/Negative Controls : Include reference compounds (e.g., benzophenones for enzyme inhibition studies) .
- Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) in publications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
